molecular formula C19H17N5O2 B5454075 methyl 4-[2-amino-3-cyano-5-methyl-6-(4-methylphenyl)pyridin-4-yl]-1H-pyrazole-3-carboxylate

methyl 4-[2-amino-3-cyano-5-methyl-6-(4-methylphenyl)pyridin-4-yl]-1H-pyrazole-3-carboxylate

Cat. No.: B5454075
M. Wt: 347.4 g/mol
InChI Key: CSAFHLJJNFMTFW-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, with various functional groups attached to it. These include a methyl group, an amino group, a cyano group, and a carboxylate group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, some pyrazole derivatives are used as antiviral agents .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. There is significant interest in the synthesis of pyrazole derivatives as potential scaffolds in the pharmaceutical sector .

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-5-methyl-6-(4-methylphenyl)pyridin-4-yl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-10-4-6-12(7-5-10)16-11(2)15(13(8-20)18(21)23-16)14-9-22-24-17(14)19(25)26-3/h4-7,9H,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAFHLJJNFMTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2C)C3=C(NN=C3)C(=O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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